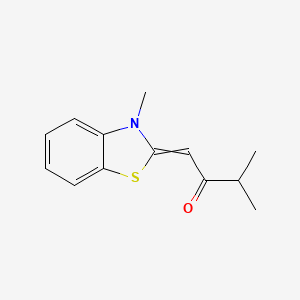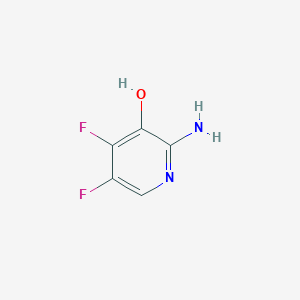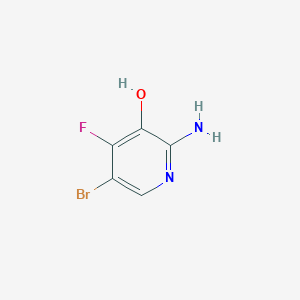![molecular formula C12H10F6O2 B3044782 Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]- CAS No. 100427-76-7](/img/structure/B3044782.png)
Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]- is a complex organic compound characterized by the presence of a benzenemethanol group and a hexafluorinated cyclobutyl moiety. This compound is notable for its unique structural features, which include multiple fluorine atoms and a hydroxyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]- typically involves multi-step organic reactions. One common approach is the reaction of benzenemethanol with a hexafluorinated cyclobutyl precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic ring and the cyclobutyl moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanone derivatives, while reduction can produce different alcohols.
Scientific Research Applications
Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]- involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, alpha-methyl-: Similar structure but lacks the hexafluorinated cyclobutyl group.
Benzenemethanol, alpha,alpha,4-trimethyl-: Contains additional methyl groups instead of fluorine atoms.
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Another fluorinated compound with different structural features.
Uniqueness
The uniqueness of Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]- lies in its combination of a benzenemethanol group with a highly fluorinated cyclobutyl moiety. This structural feature imparts unique chemical and physical properties, making it distinct from other similar compounds.
Properties
CAS No. |
100427-76-7 |
|---|---|
Molecular Formula |
C12H10F6O2 |
Molecular Weight |
300.2 g/mol |
IUPAC Name |
2,2,3,3,4,4-hexafluoro-1-(2-hydroxy-2-phenylethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C12H10F6O2/c13-10(14)9(20,11(15,16)12(10,17)18)6-8(19)7-4-2-1-3-5-7/h1-5,8,19-20H,6H2 |
InChI Key |
XBINKEYSONWDHP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC2(C(C(C2(F)F)(F)F)(F)F)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2(C(C(C2(F)F)(F)F)(F)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


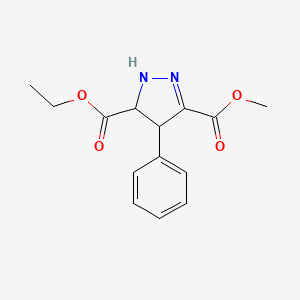
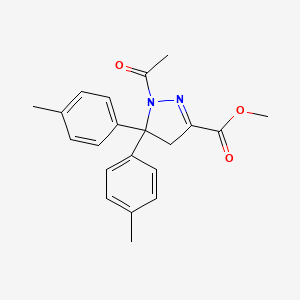
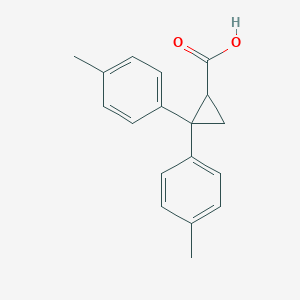
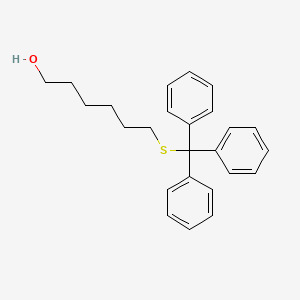
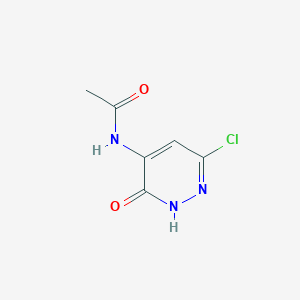
![Acetamide, N-[1-(phenylmethyl)propyl]-](/img/structure/B3044710.png)
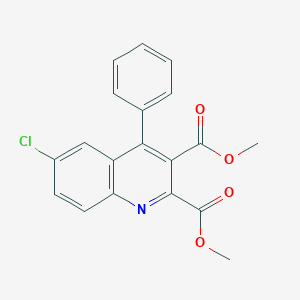

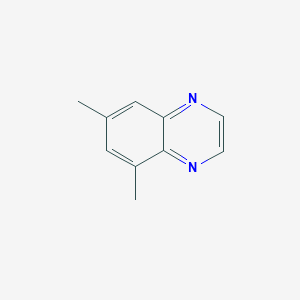
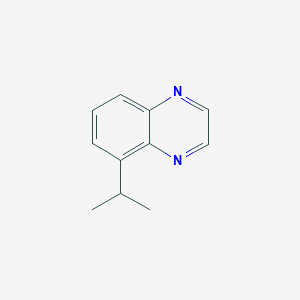
![7-Isopropyl-1H-benzo[D]imidazole](/img/structure/B3044718.png)
